N-Isopropylpyrrolidine-1-sulfonamide N-Isopropylpyrrolidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237336
InChI: InChI=1S/C7H16N2O2S/c1-7(2)8-12(10,11)9-5-3-4-6-9/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol

N-Isopropylpyrrolidine-1-sulfonamide

CAS No.:

Cat. No.: VC17237336

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropylpyrrolidine-1-sulfonamide -

Specification

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
IUPAC Name N-propan-2-ylpyrrolidine-1-sulfonamide
Standard InChI InChI=1S/C7H16N2O2S/c1-7(2)8-12(10,11)9-5-3-4-6-9/h7-8H,3-6H2,1-2H3
Standard InChI Key RUHWAWJHPSIVNG-UHFFFAOYSA-N
Canonical SMILES CC(C)NS(=O)(=O)N1CCCC1

Introduction

Structural Characterization and Crystallographic Analysis

The molecular architecture of N-isopropylpyrrolidine-1-sulfonamide features a five-membered pyrrolidine ring connected to a sulfonamide group. Key bond lengths and angles can be inferred from analogous structures. For instance, in the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the S=O bond lengths are 1.4357(16) and 1.4349(16) Å, while the S–N bond measures 1.625(2) Å . These values align with typical sulfonamide geometries, where the sulfur atom adopts a distorted tetrahedral configuration (τ4 = 0.94) . The pyrrolidine ring exhibits a puckered conformation, with torsion angles of −65.6(2)° and 76.2(2)° for the N–C bonds relative to the S–C bond .

Supramolecular Interactions

In the solid state, sulfonamides often engage in hydrogen bonding and π–π interactions. For example, C–H⋯O hydrogen bonds (2.58–2.65 Å) and C–H⋯π contacts (2.84 Å) stabilize the crystal lattice of 1-[(4-methylbenzene)sulfonyl]pyrrolidine . Similarly, N-isopropylpyrrolidine-1-sulfonamide likely forms intermolecular N–H⋯O=S hydrogen bonds, with donor-acceptor distances approximating 3.0 Å. Such interactions influence solubility and melting behavior, critical for pharmaceutical formulation.

Synthetic Methodologies

Sulfinylamine-Based Routes

Primary sulfonamides are commonly synthesized via sulfinylamine reagents like t-BuONSO. While these methods primarily yield primary sulfonamides , secondary derivatives such as N-isopropylpyrrolidine-1-sulfonamide may be accessible through post-functionalization. For instance, reacting pyrrolidine with isopropylamine followed by sulfonation using t-BuONSO and a Grignard reagent could yield the target compound . The mechanism involves nucleophilic attack at the sulfur center, followed by elimination of isobutene (Scheme 1) .

Table 1: Optimized Reaction Conditions for Sulfonamide Synthesis

ParameterValueSource
Temperature−78°C to RT
SolventDry THF or DMF
Organometallic Reagent1 equiv Grignard
Yield Range62–80%

Alternative Pathways

Another route involves the reaction of pyrrolidine with isopropylsulfonyl chloride in the presence of a base (e.g., KOH). This method mirrors the synthesis of N-cyanoacetoarylsulfonylhydrazides, where sulfonyl chlorides react with amines to form sulfonamides . The reaction proceeds via nucleophilic substitution, with the amine attacking the electrophilic sulfur atom.

Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1^1H NMR spectrum of N-isopropylpyrrolidine-1-sulfonamide is expected to show:

  • A singlet for the pyrrolidine methylene protons at δ 2.45 ppm .

  • A multiplet for the isopropyl group (δ 1.0–1.2 ppm for CH3_3, δ 3.5–3.7 ppm for CH) .

  • An NH proton resonance at δ 8.83 ppm, similar to related sulfonamides .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch at 3200–3286 cm1^{-1} .

  • S=O asymmetric and symmetric stretches at 1150–1350 cm1^{-1} .

CompoundTargetIC50_{50}Source
PF-04965842JAK10.2 nM
SulfamethoxazoleDihydropteroate synthase50 nM

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